molecular formula C21H26N4O4 B2807870 2-[(1-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}piperidin-4-yl)oxy]pyrimidine CAS No. 2034617-45-1

2-[(1-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}piperidin-4-yl)oxy]pyrimidine

Numéro de catalogue: B2807870
Numéro CAS: 2034617-45-1
Poids moléculaire: 398.463
Clé InChI: JYCZHICLFSLUGD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-[(1-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}piperidin-4-yl)oxy]pyrimidine is a useful research compound. Its molecular formula is C21H26N4O4 and its molecular weight is 398.463. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

1. Cognitive Disorders Treatment

A compound closely related to the query, PF-04447943, has been identified as a novel PDE9A inhibitor using synthetic chemistry and structure-based drug design. This compound has shown promise in clinical trials for the treatment of cognitive disorders. It exhibits procognitive activity in rodent models and synaptic stabilization in an amyloid precursor protein transgenic mouse model. Clinical trials confirm its tolerability in humans and its ability to elevate cGMP in cerebral spinal fluid, making it a quality pharmacological tool for testing clinical hypotheses in disease states associated with impairment of cGMP signaling or cognition (Verhoest et al., 2012).

2. Type 2 Diabetes Treatment

Another closely related compound, PF-00734200, a dipeptidyl peptidase IV inhibitor, has progressed to phase 3 for the treatment of type 2 diabetes. Studies in rats, dogs, and humans show its effectiveness, with the majority of administered radioactivity detected in the urine and feces. PF-00734200 was found to be eliminated by both metabolism and renal clearance, highlighting its potential as a treatment for type 2 diabetes (Sharma et al., 2012).

3. Antimicrobial Activity

Several compounds with structural similarities to the query compound have shown significant antimicrobial activity. For example, certain synthesized (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones displayed activity comparable to standard drugs like ciprofloxacin and fluconazole, with methoxy group-containing compounds showing higher antimicrobial activity (Kumar et al., 2012).

4. Anticancer Activity

Research into novel pyrazole derivatives with structural elements related to the query compound has shown potential for antimicrobial and anticancer applications. Some of these compounds exhibited higher anticancer activity than the reference drug doxorubicin, suggesting their potential utility in cancer treatment (Hafez et al., 2016).

5. Pain Treatment

Compounds structurally related to the query have been identified as selective antagonists of the transient receptor potential vanilloid 4 (TRPV4) channel, showing analgesic effects in animal models. This suggests their potential application in the treatment of pain (Tsuno et al., 2017).

Propriétés

IUPAC Name

[6-(oxan-4-ylmethoxy)pyridin-3-yl]-(4-pyrimidin-2-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O4/c26-20(25-10-4-18(5-11-25)29-21-22-8-1-9-23-21)17-2-3-19(24-14-17)28-15-16-6-12-27-13-7-16/h1-3,8-9,14,16,18H,4-7,10-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYCZHICLFSLUGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=CC=N2)C(=O)C3=CN=C(C=C3)OCC4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.